(R)-Equol (R)-Equol (R)-Equol is a member of hydroxyisoflavans.
Brand Name: Vulcanchem
CAS No.: 221054-79-1
VCID: VC21336417
InChI: InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1
SMILES: C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

(R)-Equol

CAS No.: 221054-79-1

VCID: VC21336417

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

(R)-Equol - 221054-79-1

Description

(R)-Equol, also known as (+)-Equol, is a member of the hydroxyisoflavan family. It is one of the two enantiomers of equol, the other being (S)-Equol. Equol itself is a metabolite of daidzein, a type of isoflavone found in soybeans and other plant sources, produced by intestinal bacteria in some individuals . While (S)-Equol is naturally produced in humans and animals, (R)-Equol can be chemically synthesized .

Pharmacological Effects

(R)-Equol exhibits different pharmacological effects compared to (S)-Equol. It induces significant ERα and ERβ transcriptional activation in various cell lines, though its effects can vary depending on the cellular context . In some studies, (R)-Equol showed stronger ERβ transcriptional activation than (S)-Equol, particularly at higher concentrations .

Comparison of (R)- and (S)-Equol

Property(R)-Equol(S)-Equol
ProductionChemically synthesizedProduced by intestinal bacteria in humans and animals
ER BindingLess selective; binds ERα with 3.5-fold selectivity over ERβPreferentially binds ERβ with 13-fold selectivity over ERα
PharmacokineticsHigher bioavailabilityRapid absorption, high bioavailability
Potential ApplicationsAndrogen-mediated conditions, estrogen-dependent diseasesEstrogen- or androgen-mediated diseases/disorders
CAS No. 221054-79-1
Product Name (R)-Equol
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name (3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Standard InChI InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1
Standard InChIKey ADFCQWZHKCXPAJ-LBPRGKRZSA-N
Isomeric SMILES C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
SMILES C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Canonical SMILES C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
Synonyms (+-)-isomer of equol
3' Hydroxy Equol
3'-hydroxy-equol
4' methoxy 7 isoflavanol
4' O Methyl Equol
4'-methoxy-7-isoflavanol
4'-O-methyl equol
6' Hydroxy Equol
6'-hydroxy-equol
equol
Equol, 4'-O-Methyl
PubChem Compound 6950272
Last Modified Aug 15 2023

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